molecular formula C13H12O2 B11899667 5-(Propan-2-yl)naphthalene-1,2-dione CAS No. 63166-22-3

5-(Propan-2-yl)naphthalene-1,2-dione

Cat. No.: B11899667
CAS No.: 63166-22-3
M. Wt: 200.23 g/mol
InChI Key: VTIHQCKKJVPMPK-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)naphthalene-1,2-dione is an ortho-naphthoquinone derivative featuring a naphthalene backbone with ketone groups at positions 1 and 2 and an isopropyl substituent at position 5. The ortho-quinone moiety is redox-active, enabling interactions with biological systems, particularly in electron transfer processes. This compound shares structural similarities with bioactive naphthoquinones like beta-lapachone, which is known for its antineoplastic and radiosensitizing properties . The isopropyl group at position 5 likely influences its lipophilicity, stability, and target binding, distinguishing it from other derivatives.

Properties

CAS No.

63166-22-3

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

5-propan-2-ylnaphthalene-1,2-dione

InChI

InChI=1S/C13H12O2/c1-8(2)9-4-3-5-11-10(9)6-7-12(14)13(11)15/h3-8H,1-2H3

InChI Key

VTIHQCKKJVPMPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1C=CC(=O)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)naphthalene-1,2-dione typically involves the catalytic dearomatization of β-naphthols. One common method includes the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . The reaction is usually carried out under nitrogen atmosphere at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. The use of recyclable catalysts and green chemistry principles, such as L-proline as a green organocatalyst, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)naphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthoquinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives that can be further utilized in different applications .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 5-(Propan-2-yl)naphthalene-1,2-dione serves as a precursor for synthesizing more complex organic molecules. It is often utilized in the development of new synthetic pathways due to its ability to undergo various chemical transformations such as oxidation and reduction reactions.

Table 1: Synthetic Pathways Involving 5-(Propan-2-yl)naphthalene-1,2-dione

Reaction TypeDescriptionConditions
OxidationConversion to naphthoquinonesStrong oxidizing agents (e.g., KMnO4)
ReductionFormation of hydroquinone derivativesReducing agents (e.g., LiAlH4)
SubstitutionNucleophilic substitution reactionsVarious nucleophiles under basic conditions

Biology

5-(Propan-2-yl)naphthalene-1,2-dione has been studied for its potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death.

Case Study: Anticancer Activity

A study investigated the effects of 5-(Propan-2-yl)naphthalene-1,2-dione on various cancer cell lines. The results demonstrated significant antiproliferative effects against breast and colon cancer cells, attributed to its ability to inhibit specific enzymes involved in cell survival pathways.

Table 2: Anticancer Activity Data

Cell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.3PARP-1 Inhibition
HCT116 (Colon Cancer)15.4Induction of oxidative stress

Medicine

In medicinal chemistry, 5-(Propan-2-yl)naphthalene-1,2-dione is being explored for its role in drug development. Its ability to interact with specific molecular targets makes it a candidate for developing therapeutics aimed at various diseases.

Case Study: Drug Development

Research has focused on modifying the structure of 5-(Propan-2-yl)naphthalene-1,2-dione to enhance its bioavailability and therapeutic efficacy. Derivatives have shown promise in preclinical trials for treating conditions such as cancer and bacterial infections.

Industry

The compound is also utilized in industrial applications, particularly in the production of dyes and pigments due to its stable quinone structure. Its unique color properties make it suitable for use in textiles and coatings.

Table 3: Industrial Applications

ApplicationDescription
Dyes and PigmentsUsed as a coloring agent in textiles
Hair DyesExhibits coloring power even at low concentrations
Pigments for Liquid CrystalsEmployed in electronic displays

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)naphthalene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is particularly useful in targeting cancer cells, which are more susceptible to oxidative damage. The pathways involved include the modulation of cellular redox states and the inhibition of specific enzymes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Naphthoquinone Derivatives

Compound Name Quinone Position Substituents Key Properties/Biological Activity
5-(Propan-2-yl)naphthalene-1,2-dione 1,2 Isopropyl (position 5) Hypothesized cytotoxicity (based on moiety similarity)
Beta-lapachone 1,2 Prenyl group (position 3) IC50 ~4 μM (anticancer, radiosensitizing)
Compound 7b () 1,2 Trimethoxy groups, pyridine ring IC50 = 5.4 μM (enhanced activity via aromaticity)
Compound 6b () 1,2 Methoxy groups IC50 = 47.99 μM (lower activity vs. 7b)
5-Hydroxy-1,4-naphthoquinone () 1,4 Hydroxy (position 5), alkyl chains Alkylation-dependent solubility/reactivity

Substituent Effects on Bioactivity

  • Position of Quinone Moieties: Ortho-quinones (1,2-diones) exhibit distinct redox behavior compared to para-quinones (1,4-diones). Beta-lapachone and 5-(Propan-2-yl)naphthalene-1,2-dione, both ortho-quinones, show pronounced cytotoxicity due to their ability to generate reactive oxygen species (ROS) via redox cycling . In contrast, 1,4-naphthoquinones (e.g., derivatives) may have altered electron affinity and reduced ROS generation.
  • Compound 7b’s trimethoxy and pyridine substituents increase aromaticity and electron delocalization, contributing to a 9-fold activity boost over 6b . Alkyl chain length (e.g., heptyl groups in derivatives) modulates solubility and aggregation behavior, affecting bioavailability .

Research Findings and Implications

  • Cytotoxicity Mechanisms : The naphthalene-1,2-dione core is critical for ROS-mediated cytotoxicity, as seen in beta-lapachone and compound 7b . The isopropyl group in the target compound may further modulate interactions with cellular reductases or DNA topoisomerases.
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., methoxy) enhance stability and target binding.
    • Bulky substituents (e.g., isopropyl) may sterically hinder enzymatic degradation, prolonging activity.

Biological Activity

5-(Propan-2-yl)naphthalene-1,2-dione, also known as isopropyl naphthoquinone, is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, alongside relevant research findings.

Molecular Structure:

  • IUPAC Name: 5-(Propan-2-yl)naphthalene-1,2-dione
  • CAS Number: 63166-22-3
  • Molecular Weight: 204.22 g/mol

The compound features a naphthalene core with two ketone groups at positions 1 and 2 and an isopropyl substituent at position 5.

Antimicrobial Activity

Research has demonstrated that 5-(Propan-2-yl)naphthalene-1,2-dione exhibits notable antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.019 mg/mL
Bacillus subtilis0.015 mg/mL

Studies indicate that the compound disrupts bacterial cell membranes, leading to cell lysis and death. The mechanism involves the formation of reactive oxygen species (ROS) that damage cellular components, including lipids and proteins .

Anticancer Properties

5-(Propan-2-yl)naphthalene-1,2-dione has been investigated for its potential as an anticancer agent. Research suggests that it can induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Study: Cancer Cell Lines

In vitro studies on various cancer cell lines showed:

  • Cell Line: MCF-7 (breast cancer)
    • IC50: 15 µM
  • Cell Line: HeLa (cervical cancer)
    • IC50: 12 µM

The compound was found to inhibit cell proliferation and promote apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Antioxidant Activity

The antioxidant potential of 5-(Propan-2-yl)naphthalene-1,2-dione has been evaluated using various assays. The compound exhibits significant free radical scavenging activity, which is crucial in preventing oxidative stress-related damage.

Table 2: Antioxidant Activity Assay Results

Assay Type IC50 Value (µM)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

These results indicate that the compound effectively neutralizes free radicals, contributing to its protective effects against oxidative damage in cells .

The biological activity of 5-(Propan-2-yl)naphthalene-1,2-dione can be attributed to several mechanisms:

  • Membrane Disruption: The compound interacts with lipid membranes, increasing permeability and leading to cell death.
  • ROS Generation: It induces oxidative stress by generating ROS, which damages cellular components.
  • Apoptosis Induction: It activates apoptotic pathways in cancer cells through the modulation of key regulatory proteins.

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